Cas no 863413-99-4 (2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione)

2-(3-Bromophenyl)methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione is a brominated benzothiazole derivative with potential applications in organic synthesis and pharmaceutical research. Its structure features a sulfonyl group adjacent to a brominated phenyl ring, enhancing reactivity for cross-coupling reactions and serving as a versatile intermediate. The compound's stability and well-defined stereochemistry make it suitable for controlled functionalization in complex molecule construction. Its electron-withdrawing properties may also facilitate nucleophilic substitution or metal-catalyzed transformations. The presence of the bromine atom offers a handle for further derivatization, while the benzothiazole core contributes to its rigidity, aiding in crystallinity and purification. This compound is primarily of interest in medicinal chemistry and materials science for scaffold diversification.
2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione structure
863413-99-4 structure
Product Name:2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
CAS No:863413-99-4
MF:C14H10BrNO3S
MW:352.203101634979
CID:5672074
PubChem ID:8084575
Update Time:2025-08-04

2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Chemical and Physical Properties

Names and Identifiers

    • Z18755179
    • AKOS000862422
    • 2-[(3-bromophenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • 2-(3-Bromobenzyl)-3-oxo-2,3-dihydro-1,2-benzoisothiazole 1,1-dioxide
    • CHEMBL3125544
    • EN300-26866655
    • 863413-99-4
    • BDBM50496469
    • 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione
    • Inchi: 1S/C14H10BrNO3S/c15-11-5-3-4-10(8-11)9-16-14(17)12-6-1-2-7-13(12)20(16,18)19/h1-8H,9H2
    • InChI Key: ZOGLBKREADOEKO-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)CN1C(C2C=CC=CC=2S1(=O)=O)=O

Computed Properties

  • Exact Mass: 350.95648g/mol
  • Monoisotopic Mass: 350.95648g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 62.8Ų

2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione Pricemore >>

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Additional information on 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Comprehensive Overview of 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 863413-99-4)

2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 863413-99-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique benzothiazole core and bromophenyl substituent, exhibits properties that make it a valuable intermediate in synthetic applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in the development of novel pharmaceuticals and advanced materials.

The structural complexity of 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione allows it to participate in diverse chemical reactions, making it a versatile building block. Its CAS No. 863413-99-4 is frequently searched in academic and industrial databases, reflecting its relevance in current research trends. The compound's benzothiazole moiety is particularly noteworthy, as this heterocyclic structure is known for its bioactivity and applications in drug discovery.

In recent years, the demand for 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has risen due to its potential role in addressing challenges in sustainable chemistry. For instance, its derivatives are being explored for their ability to enhance the efficiency of catalytic processes, a topic of high interest in green chemistry initiatives. The compound's bromophenyl group also contributes to its reactivity, enabling precise modifications for targeted applications.

Another area where CAS No. 863413-99-4 is making an impact is in the development of functional materials. The benzothiazole scaffold is known to impart desirable electronic properties, making it a candidate for use in organic semiconductors and photovoltaic devices. This aligns with the growing focus on renewable energy technologies, a hot topic among researchers and policymakers alike.

From a synthetic perspective, the preparation of 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves multi-step reactions that highlight the compound's intricate chemistry. Detailed protocols for its synthesis are often sought after in academic circles, underscoring the need for accessible and accurate information. The compound's CAS No. 863413-99-4 serves as a critical identifier in these contexts, ensuring precise communication among scientists.

In summary, 2-(3-bromophenyl)methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS No. 863413-99-4) represents a fascinating intersection of chemistry and innovation. Its applications span from drug development to advanced materials, making it a compound of enduring interest. As research continues to uncover new possibilities, the importance of this molecule is likely to grow, solidifying its place in the scientific landscape.

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